

Thiopropionamide CAS number and chemical properties

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An In-depth Technical Guide to Thiopropionamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of **Thiopropionamide** (CAS No. 631-58-3), a sulfurcontaining organic compound. The information is curated for researchers and professionals in the fields of chemistry and drug development.

Chemical and Physical Properties

Thiopropionamide, also known as propanethioamide, is a simple thioamide with the chemical formula C₃H₇NS.[1][2][3][4] Its key chemical and physical properties are summarized in the table below for easy reference and comparison.



Property	Value	Source
CAS Number	631-58-3	[1][2][3][4]
Molecular Formula	C ₃ H ₇ NS	[1][2][3][4]
Molecular Weight	89.16 g/mol	[1][2][3][4]
Appearance	White to yellow to orange powder or crystals	[2][5]
Melting Point	40-42 °C	[1][2][5]
Boiling Point	133.9 °C at 760 mmHg; 213- 215 °C at 30 Torr	[1][2]
Density	Approximately 1.0 g/cm ³	[1][2]
Solubility	Practically insoluble in water. Soluble in methanol.	[2]
Flash Point	34.8 °C	[1]
Refractive Index	1.530	[1]
рКа	13.17 ± 0.29 (Predicted)	[2]
LogP	0.2	[1]

Synthesis of Thiopropionamide: Experimental Protocol

Thiopropionamide can be synthesized through the thionation of its corresponding amide, propionamide. Several reagents can be employed for this transformation, with Lawesson's reagent being a common choice. Below is a representative experimental protocol for the synthesis of thioamides from amides.

Reaction: Propionamide to Thiopropionamide

Reagents and Materials:

Propionamide



- Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane 2,4-disulfide]
- · Anhydrous Toluene
- Sodium Bicarbonate Solution (saturated)
- Brine (saturated NaCl solution)
- · Anhydrous Magnesium Sulfate
- Round-bottom flask
- Reflux condenser
- · Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography
- Hexane and Ethyl Acetate (for chromatography)

Procedure:

- Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve propionamide (1 equivalent) in anhydrous toluene.
- Addition of Lawesson's Reagent: To the stirred solution, add Lawesson's reagent (0.5 equivalents).
- Thionation: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature.



- Quenching: Carefully pour the reaction mixture into a separatory funnel containing a saturated solution of sodium bicarbonate to neutralize any acidic byproducts.
- Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
- Washing: Combine the organic layers and wash with brine.
- Drying: Dry the organic layer over anhydrous magnesium sulfate.
- Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by silica gel column chromatography, using a gradient of hexane and ethyl acetate as the eluent, to obtain pure **Thiopropionamide**.



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General workflow for the synthesis of **Thiopropionamide**.

Potential Biological Activity and Signaling Pathways

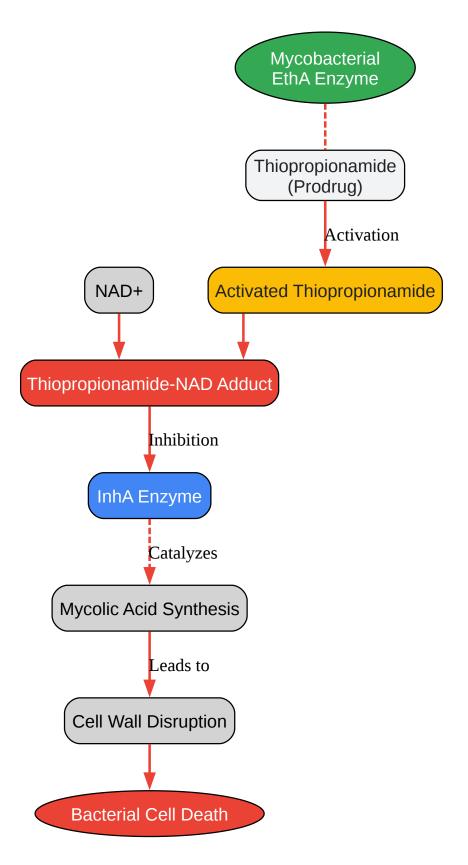
While direct studies on the biological activity of **Thiopropionamide** are limited, its structural similarity to other thioamides provides a basis for postulating its potential mechanisms of action.

Proposed Antitubercular Activity via InhA Inhibition

Prothionamide, a structurally related thioamide, is a known second-line antitubercular drug. It acts as a prodrug that is activated by the mycobacterial enzyme EthA. The activated form then covalently binds to NAD+ to form an adduct that inhibits InhA, an enoyl-acyl carrier protein reductase essential for mycolic acid biosynthesis in the cell wall of Mycobacterium tuberculosis.



Given the structural similarities, it is plausible that **Thiopropionamide** could exhibit a similar mechanism of action.





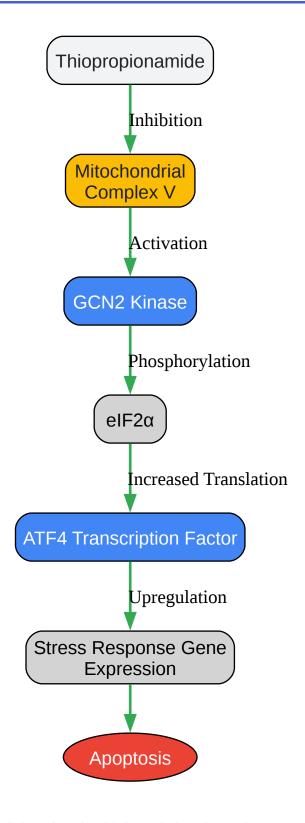
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Proposed mechanism of antitubercular activity of **Thiopropionamide**.

Potential Induction of the Integrated Stress Response

Recent research on polythioamide-containing natural products has revealed a novel mechanism of anticancer activity involving the induction of the integrated stress response (ISR). Specifically, the compound prethioviridamide has been shown to inhibit the mitochondrial F1Fo-ATP synthase (Complex V), leading to the activation of the GCN2-ATF4 signaling pathway. This pathway is a key cellular stress response that can ultimately lead to apoptosis in cancer cells. It is conceivable that **Thiopropionamide**, as a thioamide, could also interact with mitochondrial proteins and trigger a similar stress response.





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Proposed induction of the Integrated Stress Response by **Thiopropionamide**.

Reactivity and Stability



Thiopropionamide is stable under proper storage conditions, which typically involve refrigeration and protection from air.[6] It is incompatible with strong oxidizing agents.[7] Thioamides, in general, are considered more stable than other thiocarbonyls like thioketones and thioaldehydes. They predominantly exist in the thione tautomeric form, which contributes to their stability and reduces the likelihood of spontaneous oxidation to disulfides.

Toxicology and Safety

Thiopropionamide is classified as harmful if swallowed, in contact with skin, or if inhaled.[7][8] Standard safety precautions, including the use of personal protective equipment such as gloves and eye protection, should be observed when handling this compound.[7][8] Detailed toxicological studies on **Thiopropionamide** are not readily available in the public domain.[9] Any in vivo studies should be preceded by comprehensive preclinical toxicology assessments in accordance with regulatory guidelines.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical or professional advice. All laboratory work should be conducted in accordance with established safety protocols.

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